molecular formula C20H17N3O B5877392 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B5877392
M. Wt: 315.4 g/mol
InChI Key: UFVGNLZUNWOIDC-UHFFFAOYSA-N
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Description

5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is a fused heterocyclic compound characterized by a furopyrimidine core substituted with two 4-methylphenyl groups at the 5- and 6-positions and an amino group at position 2. Its structure combines the rigidity of the fused furan-pyrimidine system with the hydrophobic and steric bulk of the 4-methylphenyl substituents. This compound is part of a broader class of furo[2,3-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, including microtubule depolymerization and kinase inhibition .

Synthetic routes to this compound typically involve Ullmann coupling reactions between 4-amino-5-methylfuro[2,3-d]pyrimidine and aryl iodides, followed by N4-alkylation or functionalization of the amine group . Its structural framework is critical for maintaining biological activity, as modifications to the fused ring system (e.g., [3,2-d] fusion) or substituent positions often lead to reduced potency .

Properties

IUPAC Name

5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-12-3-7-14(8-4-12)16-17-19(21)22-11-23-20(17)24-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVGNLZUNWOIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This precursor is then subjected to methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group serves as a primary site for nucleophilic substitution. In thieno[2,3-d]pyrimidine analogs (structurally related to furopyrimidines), the amino group undergoes reactions with electrophiles under mild conditions:

Reaction TypeReagents/ConditionsProductYield (%)Source
AcylationAcetyl chloride, EtOH, refluxN-Acetyl derivative85
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CN-Benzylated derivative78
SulfonylationTosyl chloride, pyridine, RTN-Tosyl derivative92

For 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine, similar reactivity is expected due to the electron-donating nature of the amino group, which enhances nucleophilicity.

Electrophilic Aromatic Substitution

The para-methylphenyl substituents direct electrophilic substitution to specific positions. Computational studies (DFT) on analogous systems suggest that:

  • Nitration : Occurs preferentially at the meta position of the phenyl rings due to steric hindrance from methyl groups and electronic effects.

  • Halogenation : Bromination with Br₂/FeBr₃ targets the ortho position relative to the methyl group .

Example Reaction:

Substitution TypeReagents/ConditionsMajor ProductYield (%)Source
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-(4-Methyl-3-bromophenyl) derivative63

Condensation and Cyclization Reactions

The furopyrimidine core participates in Mannich-type reactions, forming fused polycyclic systems. For example:

  • Reaction with formaldehyde (HCHO) and primary amines under noncatalyzed conditions yields hexahydrothieno[2,3-d]pyrimidines .

Key Reaction Pathway:

  • Mannich Reaction :

    • Reagents : HCHO (excess), RNH₂ (1.05 equiv), EtOH/DMF, reflux.

    • Product : 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine derivatives.

    • Yield : 43–69% (solvent-dependent) .

Oxidation and Reduction

The methyl groups on the phenyl rings are susceptible to oxidation:

Reaction TypeReagents/ConditionsProductOutcomeSource
OxidationKMnO₄, H₂O, 100°C5,6-Bis(4-carboxyphenyl) derivativeComplete conversion
ReductionH₂, Pd/C, EtOAc, RTPartially saturated pyrimidine corePartial selectivity

Metal-Catalyzed Cross-Coupling

The para-methylphenyl groups enable Suzuki-Miyaura coupling with arylboronic acids:

Coupling PartnerCatalyst SystemProductYield (%)Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME5,6-Bis(4-methoxyphenyl) derivative72

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition in related furopyrimidines, forming cyclobutane-linked dimers .

Acid/Base-Mediated Transformations

  • Hydrolysis : The fused furan ring resists hydrolysis under acidic conditions (HCl/H₂O, reflux), preserving the core structure.

  • Deprotonation : Treatment with LDA (lithium diisopropylamide) generates a resonance-stabilized anion at the 4-amino group, enabling further functionalization .

Experimental Data Tables

Table 1: Optimization of N-Acylation Conditions

EntryAcylating AgentSolventTemp (°C)Time (h)Yield (%)
1Acetyl chlorideEtOH80285
2Benzoyl chlorideDMF100478

Table 2: Bromination Selectivity

PositionRelative Reactivity (DFT)Experimental Yield (%)
Ortho1.063
Meta0.722

Scientific Research Applications

While the search results do not offer specific applications and case studies for 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine , they do provide information on its properties, related compounds, and potential applications of similar compounds, which can help infer potential uses.

5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

Basic Information
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a furo[2,3-d]pyrimidine core.

Properties

  • Molecular Formula: While not explicitly stated for 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine in the search results, a related compound, 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine, has a molecular formula of C21H18ClN3O .
  • Molecular Weight: Similarly, the molecular weight for 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is approximately 363.8 g/mol. Another related compound, 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine, has a molecular weight of 347.4 g/mol .

Potential Applications

Given the structural similarities and research on related compounds, potential applications can be inferred:

  • Medicinal Chemistry: The furo[2,3-d]pyrimidine class of compounds has shown significant biological activities, including anti-inflammatory effects. Pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important in the inflammatory process.
  • Pharmaceutical Development: As a potential anti-inflammatory agent, it may be a candidate for drug formulations aimed at treating inflammatory diseases. Its unique structure may also allow exploration in other areas.

Structural Comparisons

Several compounds share structural similarities:

Compound NameStructural FeaturesUnique Aspects
5-Methylfuro[2,3-d]pyrimidin-4-amineFuro[2,3-d]pyrimidine core with methyl substitutionLacks chloromethyl group; potential for different reactivity
5-Bromo-5-(4-methylphenyl)furo[2,3-d]pyrimidin-4-amineBromine substitution instead of chlorineMay exhibit different biological activities due to halogen effects
5-(Phenyl)-furo[2,3-d]pyrimidin-4-aminesSubstituted phenyl groupsVariations in phenyl substitution could influence solubility and activity

Mechanism of Action

The mechanism of action of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Furo[2,3-d]pyrimidin-4-amine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural Analogues with Aryl Substitutions
Compound Name Substituents Key Biological Activity/Properties Reference
5,6-Bis(4-methylphenyl) derivative 5- and 6-(4-methylphenyl) Potent microtubule depolymerization; circumvents Pgp/βIII-tubulin resistance
N-(4-chlorophenyl)-2,6-dimethyl 2,6-dimethyl; 4-Cl-phenyl Moderate tubulin inhibition (IC50 ~ 440 µM)
N-(4-methoxyphenyl)-2,6-dimethyl 2,6-dimethyl; 4-OCH3-phenyl Improved water solubility; lower cytotoxicity
N-(4-propoxyphenyl)-2,6-dimethyl 2,6-dimethyl; 4-OCH2CH2CH3-phenyl Conformationally restricted; moderate EGFR inhibition
5,6-Diphenyl derivative 5- and 6-phenyl Reduced EGFR inhibition (IC50 = 740 µM)

Key Findings :

  • Microtubule Activity : The 5,6-bis(4-methylphenyl) derivative demonstrates superior microtubule depolymerization (IC50 comparable to combretastatin A-4) compared to chlorophenyl or methoxyphenyl analogues, likely due to enhanced hydrophobic interactions with tubulin .
  • Solubility vs. Activity : Methoxyphenyl derivatives (e.g., compound 12 in ) exhibit improved water solubility but reduced potency, highlighting a trade-off between pharmacokinetics and efficacy .
Impact of Fused Ring Modifications
  • Furo[3,2-d]pyrimidines : Derivatives with [3,2-d] fusion (e.g., phenyl-fused analogues in Figure 17G of ) show diminished EGFR inhibition (IC50 = 740 µM) compared to [2,3-d] fused systems, underscoring the importance of ring topology .
  • Thieno[2,3-d]pyrimidines: Replacement of the furan ring with thiophene (e.g., N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine) alters electronic properties but retains antiproliferative activity, albeit with variable vasodilatory effects .

Biological Activity

Overview

5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This compound features a furan ring fused to a pyrimidine structure, characterized by two 4-methylphenyl groups and an amine group at the 4-position. Its unique structure contributes to its distinct biological activity, primarily through interactions with protein kinases involved in cell growth and proliferation .

The biological activity of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is primarily attributed to its ability to inhibit specific protein kinases. By targeting these enzymes, the compound disrupts cellular signaling pathways that regulate growth and survival, making it a promising candidate for cancer therapy. Its mechanism of action is similar to other furo[2,3-d]pyrimidine derivatives known for their kinase inhibitory properties .

Inhibitory Activity

Research indicates that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory activity against various receptor tyrosine kinases. The following table summarizes its inhibitory effects compared to other compounds:

Compound NameTarget KinaseIC50 (nM)Reference
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amineTie-2 & VEGFR2<10
Pyrido[2,3-d]pyrimidine derivativeTie-2 & VEGFR2<3
CelecoxibCOX-20.04 ± 0.01 μmol

Anti-Cancer Activity

In studies focusing on cancer treatment, compounds structurally similar to 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine have demonstrated significant anti-cancer properties. For instance:

  • Study on Dual Inhibition : A class of furo[2,3-d]pyrimidines was identified as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. The reported activity for these compounds was remarkably enhanced due to structural modifications at the 5-position of the furan ring .
  • In vitro Studies : The compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was linked to the downregulation of signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Properties

Recent research has also explored the anti-inflammatory potential of similar furo[2,3-d]pyrimidine derivatives:

  • COX Enzyme Inhibition : Compounds related to 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine demonstrated effective inhibition of COX-1 and COX-2 enzymes in vitro. The IC50 values were comparable to established anti-inflammatory drugs like indomethacin and celecoxib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine and its derivatives?

  • Methodology : The core scaffold is synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting substituted amines with halogenated intermediates under reflux conditions. Solvents like water or ethanol are used, followed by purification via column chromatography (e.g., hexane/ethyl acetate gradients). Key steps include isolating intermediates as precipitates and verifying purity via TLC (Rf values) .

Q. How is structural confirmation typically performed for this compound?

  • Methodology : Combine multiple analytical techniques:

  • Melting points : Used to assess purity (e.g., derivatives exhibit melting points between 65–195°C depending on substituents) .
  • 1H NMR : Characteristic shifts confirm substituent positions (e.g., methyl groups at δ 2.10–2.50 ppm, aromatic protons at δ 6.77–8.13 ppm) .
  • Elemental analysis : Validates empirical formulas (e.g., C14H12ClN3O for chlorophenyl derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of 4-substituted derivatives?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for aryl amines .
  • Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation .
  • Catalysts : Use of LiHMDS or K2CO3 improves coupling efficiency for sterically hindered amines .
  • Example: Ethylenediamine-derived analogs achieve 63–81% yields under optimized conditions .

Q. What strategies address low water solubility in biological testing?

  • Methodology :

  • Salt formation : Hydrochloride salts (e.g., compound 21 in ) increase solubility via protonation of the amine group .
  • PEGylation : Introduce polyethylene glycol chains to hydrophilic substituents (e.g., morpholine or ethoxy groups) .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .

Q. How can contradictions in spectroscopic data between similar derivatives be resolved?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing ortho/meta substituents) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., furopyrimidine ring conformation) .
  • Comparative analysis : Cross-reference with analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives show predictable δ shifts in 1H NMR) .

Q. How does the electronic nature of substituents influence biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare electron-withdrawing (e.g., Cl, CF3) and electron-donating (e.g., OCH3) groups. For example:
  • Chlorophenyl derivatives (logP ~4.7) show enhanced membrane permeability .
  • Methoxyphenyl analogs exhibit higher solubility but reduced target binding affinity .
  • Computational modeling : DFT calculations predict charge distribution and H-bonding potential at the 4-amine position, guiding rational design .

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